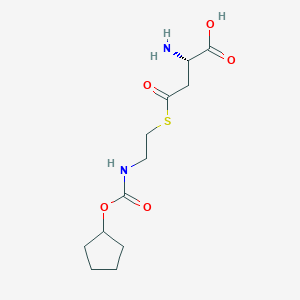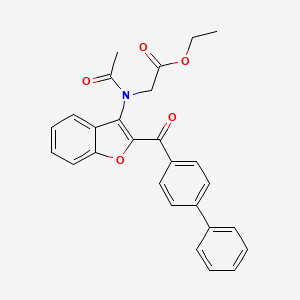
ThioD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ThioD can be synthesized through several methods. One efficient protocol involves the acylation of thiols (thiolation) to form thioesters. For instance, the reaction of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, provides a straightforward approach to thioester synthesis . Another method involves the use of a thiazolium precatalyst for the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ThioD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of this compound can yield thiols or thioethers.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield sulfonic acids, while reduction with sodium borohydride can produce thiols.
Aplicaciones Científicas De Investigación
ThioD has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block in organic synthesis, particularly in the formation of thioesters and thioacids.
Biology: this compound is utilized in the study of enzyme mechanisms and protein modifications, especially in the context of thioester-linked intermediates.
Medicine: this compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biochemical pathways.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ThioD involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes that catalyze thioesterification reactions, leading to the formation of thioester-linked intermediates. These intermediates play crucial roles in various biochemical processes, including protein modification and signal transduction.
Comparación Con Compuestos Similares
ThioD can be compared with other thioester-containing compounds, such as:
Thioacetate: Similar to this compound but with an acetate group instead of aspartic acid.
Thioformate: Contains a formate group and exhibits different reactivity and applications.
Thioamide: Features a thioamide group and is used in different synthetic and biological contexts.
This compound is unique due to its thioester-activated aspartic acid structure, which imparts distinct chemical properties and reactivities compared to other thioester compounds.
Propiedades
Fórmula molecular |
C12H20N2O5S |
|---|---|
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[2-(cyclopentyloxycarbonylamino)ethylsulfanyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1 |
Clave InChI |
QYAZIXSDGGIHRH-VIFPVBQESA-N |
SMILES isomérico |
C1CCC(C1)OC(=O)NCCSC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC(C1)OC(=O)NCCSC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)







![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)


![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
